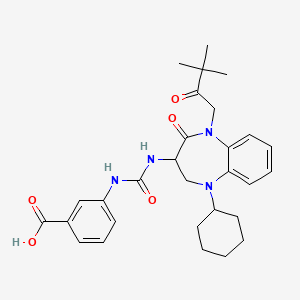
Z-360
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-360, also known as this compound, is a useful research compound. Its molecular formula is C29H36N4O5 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pancreatic Cancer Treatment
Z-360 is under investigation as a therapeutic agent for advanced pancreatic cancer, particularly when combined with gemcitabine. Clinical trials have shown promising results:
- Phase Ib/IIa Trials : In trials involving patients with advanced pancreatic cancer, this compound combined with gemcitabine led to improved pain control and quality of life compared to gemcitabine alone .
- Efficacy Indicators : The combination treatment resulted in stable disease in a subset of patients, suggesting potential benefits in prolonging survival .
Pain Management
This compound's analgesic properties have been highlighted in studies focusing on its effectiveness against cancer-induced pain:
- Analgesic Effects : Research indicates that this compound can reduce pain associated with pancreatic cancer by inhibiting specific molecular pathways involved in pain signaling .
- Opioid-Sparing Potential : The compound may serve as an alternative for patients experiencing opioid-resistant pain, reducing reliance on opioids .
Efficacy of this compound in Clinical Trials
| Study Phase | Treatment Groups | Outcomes |
|---|---|---|
| Phase Ib/IIa | Gemcitabine + Placebo | 6 stable disease, 4 progression |
| Phase Ib/IIa | Gemcitabine + Low Dose this compound | 5 stable disease, 3 progression |
| Phase Ib/IIa | Gemcitabine + High Dose this compound | 2 stable disease, 6 progression |
Mechanistic Insights from Preclinical Studies
| Mechanism | Effect of this compound | Reference |
|---|---|---|
| IL-1β Production | Inhibition | |
| Tumor Weight Reduction | Significant Decrease | |
| Apoptosis Induction | Increased TUNEL-positive Cells |
Case Study 1: Pancreatic Cancer Patient Response
In a clinical trial involving a cohort of 33 patients with advanced pancreatic cancer:
- Patients receiving high-dose this compound reported better pain management and quality of life improvements compared to those on placebo.
- The most common side effects were manageable gastrointestinal symptoms, indicating a favorable safety profile .
Case Study 2: Preclinical Pain Model
In mouse models of cancer-induced pain:
Propiedades
Fórmula molecular |
C29H36N4O5 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
3-[[1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38) |
Clave InChI |
VIJCCFFEBCOOIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 |
Sinónimos |
calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate) Z-360 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













